molecular formula C19H23N3O B1317116 2-amino-N-(1-benzylpiperidin-4-yl)benzamide CAS No. 83425-16-5

2-amino-N-(1-benzylpiperidin-4-yl)benzamide

Cat. No. B1317116
CAS RN: 83425-16-5
M. Wt: 309.4 g/mol
InChI Key: ABFWKHFZIDWDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(1-benzylpiperidin-4-yl)benzamide” is a chemical compound with the molecular formula C19H23N3O . It has potential applications in various fields of research and industry.

Scientific Research Applications

Synthesis and Characterization

Research has focused on developing efficient synthetic routes and characterizing benzamide derivatives. For instance, Royal et al. (2016) described an efficient synthetic method to access enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, highlighting the importance of benzamide derivatives in synthesizing valuable compounds with potential pharmaceutical applications Royal et al., 2016.

Biological Evaluation

Benzamide derivatives have been evaluated for their biological activity, particularly as potential therapeutic agents. For example, Youssef et al. (2020) investigated N-alkyl-2-(substitutedbenzamido) benzamides and their derivatives for cytotoxic activities against cancer cell lines, revealing that certain compounds exhibited potent cytotoxic activity, underscoring the therapeutic potential of benzamide derivatives in cancer treatment Youssef et al., 2020.

Biochemical Analysis

Biochemical Properties

2-amino-N-(1-benzylpiperidin-4-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease research The compound’s interaction with beta-secretase 1 suggests its potential as an inhibitor, which could be beneficial in reducing amyloid-beta production

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with beta-secretase 1 can lead to alterations in amyloid-beta levels, impacting neuronal cell function and potentially mitigating neurodegenerative processes . Additionally, this compound may modulate other signaling pathways, influencing cell proliferation, differentiation, and apoptosis. These effects highlight the compound’s potential in therapeutic applications for neurodegenerative diseases and other conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of beta-secretase 1 by binding to its active site, thereby preventing the cleavage of amyloid precursor protein . This inhibition reduces the production of amyloid-beta, a key factor in the pathogenesis of Alzheimer’s disease. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity against beta-secretase 1 Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits beta-secretase 1 activity, reducing amyloid-beta levels without causing significant adverse effects At higher doses, toxic effects may be observed, including hepatotoxicity and neurotoxicity These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the compound’s biological activity. Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and other metabolic processes. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with beta-secretase 1 and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These targeting signals ensure that the compound exerts its effects at the appropriate subcellular locations, enhancing its therapeutic potential.

properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWKHFZIDWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g 2-aminobenzoic acid and 1.39 g of 4-amino-1-benzylpiperidine in 10 mL of methylene chloride was added 1.18 g of HOBT followed by 2.10 g of EDC. After stirring at rt for 6 hours, the reaction mixture was diluted with methylene chloride. The organic phase was washed with brine and dried over anhydrous MgSO4. Concentration under reduced pressure followed by flash chromatography eluting with 9% EtOAc in hexane, 50% EtOAc in hexane and 10% MeOH in EtOAc afforded 309 mg of the title compound as a viscous oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 28 ml (134 mmol) of 4-amino-1-(phenylmethyl)piperidine in 200 ml of tetrahydrofuran were added, batchwise, 21.9 g (134 mmol) of isatoic acid anhydride. The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours at reflux temperature, then freed from solvent. The residue was dissolved in 100 ml of hot ethanol, the resulting solution was filtered whilst hot after the addition of 5 g of activated charcoal. The crystal mass precipitated after cooling was suction filtered, washed with diisopropylether and dried in vacuo at 50° C. 28.3 g of colourless crystals were obtained. A further 5.1 g of a product of the same quality were isolated from the combined mother liquors. Total yield: 33.4 g (80.6% of theory).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.